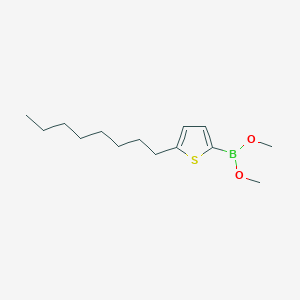![molecular formula C18H29F2NO3 B14219650 Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- CAS No. 821801-06-3](/img/structure/B14219650.png)
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is a chemical compound with the molecular formula C19H31F2NO3 This compound is characterized by the presence of a dodecanamide backbone, with two fluorine atoms and a ketone group attached to the third carbon, and an oxocyclohexyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- typically involves the following steps:
Formation of the Dodecanamide Backbone: The initial step involves the preparation of dodecanamide through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of Fluorine Atoms:
Attachment of the Oxocyclohexyl Group: The final step involves the attachment of the oxocyclohexyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using an appropriate oxocyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Functionalized amides with various substituents
Wissenschaftliche Forschungsanwendungen
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclopentyl]-
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocycloheptyl]-
Uniqueness
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is unique due to its specific structural features, including the oxocyclohexyl group and the positioning of the fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821801-06-3 |
|---|---|
Molekularformel |
C18H29F2NO3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]dodecanamide |
InChI |
InChI=1S/C18H29F2NO3/c1-2-3-4-5-6-7-8-13-16(23)18(19,20)17(24)21-14-11-9-10-12-15(14)22/h14H,2-13H2,1H3,(H,21,24)/t14-/m0/s1 |
InChI-Schlüssel |
RQMOMMWSBYKSIW-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)C(C(=O)N[C@H]1CCCCC1=O)(F)F |
Kanonische SMILES |
CCCCCCCCCC(=O)C(C(=O)NC1CCCCC1=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
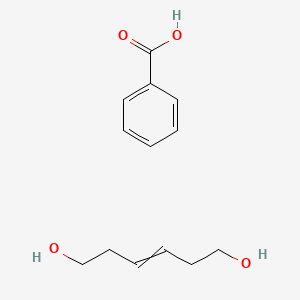
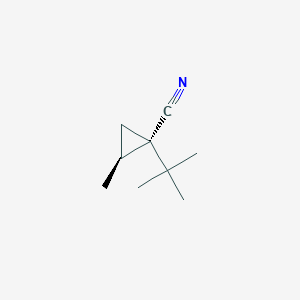
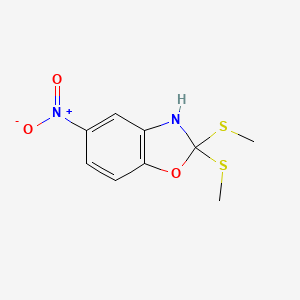
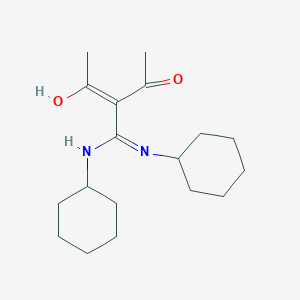
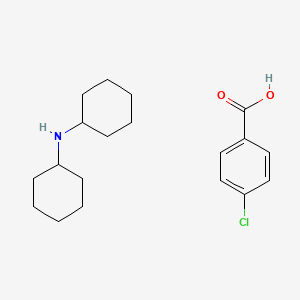
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
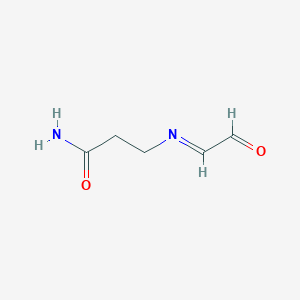
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
